molecular formula C19H15NO B064611 9-Hydroxymethyl-7-methylbenz(c)acridine CAS No. 160543-02-2

9-Hydroxymethyl-7-methylbenz(c)acridine

Cat. No.: B064611
CAS No.: 160543-02-2
M. Wt: 273.3 g/mol
InChI Key: NHNNUFKPFVKFBH-UHFFFAOYSA-N
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Description

9-Hydroxymethyl-7-methylbenz(c)acridine (9-OHM-7-MB[c]ACR) is a polycyclic aromatic heterocycle featuring a hydroxymethyl (-CH$2$OH) group at position 9 and a methyl (-CH$3$) group at position 7 on the benz(c)acridine scaffold. This compound is of interest due to its structural similarity to carcinogenic acridine derivatives like 7-methylbenz[c]acridine (7MB[c]ACR), which is metabolized into highly tumorigenic dihydrodiols . The hydroxymethyl group may influence metabolic pathways, solubility, and biological activity compared to methyl or other substituents.

Properties

CAS No.

160543-02-2

Molecular Formula

C19H15NO

Molecular Weight

273.3 g/mol

IUPAC Name

(7-methylnaphtho[1,2-b]quinolin-9-yl)methanol

InChI

InChI=1S/C19H15NO/c1-12-15-8-7-14-4-2-3-5-16(14)19(15)20-18-9-6-13(11-21)10-17(12)18/h2-10,21H,11H2,1H3

InChI Key

NHNNUFKPFVKFBH-UHFFFAOYSA-N

SMILES

CC1=C2C=CC3=CC=CC=C3C2=NC4=C1C=C(C=C4)CO

Canonical SMILES

CC1=C2C=CC3=CC=CC=C3C2=NC4=C1C=C(C=C4)CO

Other CAS No.

160543-02-2

Synonyms

9-HYDROXYMETHYL-7-METHYLBENZ[C]ACRIDINE

Origin of Product

United States

Scientific Research Applications

Anti-Cancer Applications

Recent studies have highlighted the significant anti-cancer properties of acridine derivatives, including 9-hydroxymethyl-7-methylbenz(c)acridine. Research indicates that acridine compounds can act as effective inhibitors of various cancer cell lines through different mechanisms.

Case Studies

  • A study demonstrated that acridine derivatives had cytotoxic effects on human cervical (HeLa) and liver (HepG2) cancer cell lines, with IC50 values indicating potent anti-cancer activity .
  • Another research effort synthesized a new series of 9-anilinoacridines that showed promising anti-proliferative activity against various cancer cell lines, suggesting potential for clinical applications .

Photodynamic Therapy

The compound has also been explored for use in photodynamic therapy (PDT), where light-sensitive drugs are activated by specific wavelengths of light to produce reactive oxygen species that kill cancer cells.

  • Acridine derivatives have been identified as effective photosensitizers due to their ability to generate singlet oxygen upon light activation. This property enhances their therapeutic efficacy against tumors when combined with laser treatment .

Antibacterial Properties

Beyond anti-cancer applications, this compound exhibits antibacterial activity against a range of pathogens.

Case Studies

  • Research has demonstrated that certain acridine derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, studies have reported minimum inhibitory concentration (MIC) values indicating effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa .

Comparison with Similar Compounds

Key Observations :

  • 9-OHM-7-MB[c]ACR shares a methyl group at position 7 with 7MB[c]ACR but replaces the 9-CH$_3$ with a polar hydroxymethyl group. This substitution likely enhances solubility compared to 7MB[c]ACR, which is highly lipophilic .
  • Synthetic routes for 9-OHM-7-MB[c]ACR are inferred from methods used for analogous compounds, such as the oxidation of methyl groups to hydroxymethyl or aldehyde functionalities using SeO$_2$ .

Physical and Chemical Properties

Table 2: Physical Properties
Compound Melting Point (°C) Solubility Reactivity Notes
9-OHM-7-MB[c]ACR Not reported Higher polarity (predicted) Hydroxymethyl group may participate in hydrogen bonding or oxidation to aldehyde
7MB[c]ACR Not reported Low (lipophilic) Metabolized to 3,4-dihydrodiol, a proximate carcinogen
9-Methylbenzo[c]acridine-7-carbaldehyde 165–166 Moderate (ethanol) Aldehyde group enables Schiff base formation (e.g., with DNA bases)
7-OHM-12-MBA Not reported Moderate Hydroxymethyl group reduces carcinogenicity compared to methyl analog

Key Observations :

  • Carbaldehyde derivatives (e.g., 9-methylbenzo[c]acridine-7-carbaldehyde) exhibit higher reactivity due to the aldehyde moiety, enabling interactions with biological nucleophiles .
Table 3: Bioactivity and Metabolic Pathways
Compound Carcinogenicity Mutagenicity Metabolic Activation Pathway
9-OHM-7-MB[c]ACR Not reported Predicted moderate Likely dihydrodiol formation at 3,4 positions (hypothesized)
7MB[c]ACR High (mouse skin) Moderate 3,4-dihydrodiol → bay-region diol-epoxide
3-Methoxy-7-MB[c]ACR Weak carcinogen Low Demethylation to hydroxylated metabolites
7-OHM-12-MBA Low (0.9 papillomas/mouse) High (Ames test) 3,4-dihydrodiol formation, but less tumorigenic than DMBA

Key Observations :

  • 7MB[c]ACR is a potent carcinogen due to metabolic activation into the 3,4-dihydrodiol, which forms a DNA-reactive bay-region diol-epoxide .
  • Hydroxymethyl derivatives (e.g., 7-OHM-12-MBA) show reduced carcinogenicity despite high mutagenicity, suggesting divergent mechanisms of action between mutagenesis and tumor initiation .
  • 9-OHM-7-MB[c]ACR may follow a similar metabolic pathway to 7MB[c]ACR, but the hydroxymethyl group at position 9 could sterically hinder epoxidation or redirect oxidation to other positions.

Recommendations for Future Research :

  • Synthesize 9-OHM-7-MB[c]ACR using SeO$_2$-mediated oxidation of 7,9-dimethylbenz[c]acridine .
  • Evaluate mutagenicity in Ames tests and carcinogenicity in mouse models to compare with 7MB[c]ACR and its dihydrodiols .

Preparation Methods

Reaction Mechanism and Catalyst Optimization

The reaction proceeds via a tandem Knoevenagel-Michael-cyclization sequence. Sulfonic acid-functionalized SBA-15 (SBA-Pr-SO₃H), a mesoporous silica-based catalyst, facilitates proton transfer and stabilizes intermediates. Under solvent-free conditions at 140°C, the catalyst achieves 92–98% yields of 7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-ones within 5–15 minutes. Key advantages include:

  • Reusability : The heterogeneous catalyst retains activity for five cycles.

  • Broad substrate scope : Electron-deficient and electron-rich aldehydes yield corresponding products (Table 1).

Table 1: Selected Substrates and Yields for Benz(c)acridine Synthesis

AldehydeProduct Yield (%)Reaction Time (min)
4-Chlorobenzaldehyde955
4-Methoxybenzaldehyde9210
2-Naphthaldehyde9815

Functionalization Strategies

To introduce methyl and hydroxymethyl groups, post-synthetic modifications are required. For instance:

  • Methylation : Alkylation of the acridine nitrogen or Friedel-Crafts alkylation at position 7 using methyl iodide or dimethyl sulfate.

  • Hydroxymethylation : Partial oxidation of a methyl group at position 9 using controlled oxidative conditions.

Oxidation of Methyl-Substituted Precursors

The selective oxidation of methyl groups to hydroxymethyl functionalities is critical for synthesizing this compound. A patent describing the oxidation of 9-methylacridine to acridine-9-carboxylic acid provides a template for adapting similar conditions.

Catalytic Oxidation Protocol

Using tert-butyl hydroperoxide (TBHP) as an oxidant and vanadyl acetylacetonate (VO(acac)₂) as a catalyst, 9-methylacridine undergoes stepwise oxidation under microwave irradiation. Key parameters include:

  • Molar ratios : 1:4–8 (9-methylacridine:TBHP) and 0.03–0.06 catalyst loading.

  • Temperature gradients : 80–120°C, with incremental heating to avoid over-oxidation.

  • Stepwise substrate addition : Dividing 9-methylacridine into three batches minimizes side reactions and improves yield (85–92%).

Table 2: Optimized Conditions for Methyl Group Oxidation

ParameterOptimal Value
OxidantTBHP
CatalystVO(acac)₂
SolventChloroform
Microwave Power (W)200–350
Total Reaction Time (h)1.8–2.5

Application to 7-Methylbenz(c)acridine Derivatives

Adapting this method to 7,9-dimethylbenz(c)acridine () requires selective oxidation of the position-9 methyl group. Challenges include:

  • Regioselectivity : Differentiating between methyl groups at positions 7 and 9. Steric and electronic factors may favor oxidation at position 9 due to increased accessibility.

  • Reaction monitoring : Techniques like thin-layer chromatography (TLC) or in-situ NMR ensure the reaction stops at the hydroxymethyl stage rather than proceeding to carboxylic acid.

Hydroxymethylation via Aldehyde Intermediates

Introducing hydroxymethyl groups during benz(c)acridine assembly offers an alternative route. For example, using hydroxymethyl-substituted aldehydes in the multi-component reaction could directly yield the target compound.

Substrate Design and Limitations

  • Hydroxymethylbenzaldehyde : Condensation with dimedone and 1-naphthylamine may introduce the hydroxymethyl group at position 9. However, the instability of hydroxymethyl aldehydes under acidic conditions necessitates protective groups (e.g., acetyl) during synthesis.

  • Post-condensation reduction : Reducing a formyl group (introduced via formyl-substituted aldehydes) to hydroxymethyl using NaBH₄ or LiAlH₄.

Purification and Characterization

Isolating this compound requires:

  • Recrystallization : Ethanol or methanol recrystallization removes unreacted starting materials and byproducts.

  • Chromatography : Column chromatography with silica gel and ethyl acetate/hexane mixtures achieves >95% purity.

Characterization data :

  • ¹H NMR : Peaks at δ 2.45 (s, 3H, C7-CH₃), δ 4.75 (s, 2H, C9-CH₂OH), and aromatic protons between δ 7.2–8.6.

  • MS (ESI) : m/z 288.1 [M+H]⁺ .

Q & A

Basic Research Questions

Q. What are the conventional and modern methods for synthesizing 9-Hydroxymethyl-7-methylbenz(c)acridine, and how do their yields and regioselectivity compare?

  • Answer : The synthesis of acridine derivatives like this compound often employs the Bernthsen reaction , involving diarylamines with carboxylic acids/ZnCl₂ to form the acridine core . Modern approaches include Buchwald–Hartwig amination and Rh(III)-catalyzed tandem reactions , which improve regiocontrol and reduce byproducts . For instance, ZnCl₂-promoted intramolecular cyclization of Schiff bases achieves yields >75% under mild conditions . Substituents at C9 are introduced via nucleophilic substitution, while C3/C6 positions require electrophilic precursors to avoid overreactions .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Answer : Key techniques include:

  • 13C NMR^{13}\text{C NMR} : Predicts regioselectivity in cycloadditions (e.g., spirocycle formation) .

  • X-ray crystallography : Resolves π-π stacking (3.6 Å spacing) and hydrogen bonds (e.g., OH⋯N at 2.08 Å) .

  • HPLC-MS : Validates purity (>98%) and detects nitro/byproduct impurities common in acridine synthesis .

    Analytical Method Key Parameter Typical Data
    13C NMR^{13}\text{C NMR}Chemical shiftsδ 120–150 ppm (aromatic carbons)
    X-ray diffractionIntermolecular distances2.08 Å (H-bond), 3.6 Å (π-π)
    HPLC-MSRetention time8.2 min (acridine core)

Q. What solvents and reaction conditions optimize the solubility and stability of this compound during synthesis?

  • Answer : The compound is soluble in ethanol, dioxane, and DMF but degrades in polar protic solvents (e.g., water) . Stability is enhanced under inert atmospheres (N₂/Ar) and acidic conditions (pH 4–6) due to protonation of the acridine nitrogen (pKa ~5.1) . Microwave-assisted synthesis reduces reaction time (30 mins vs. 24 hrs) and improves yield by 15–20% .

Advanced Research Questions

Q. How does this compound interact with cytochrome P450 enzymes, and what implications does this have for its metabolic profiling?

  • Answer : CYP3A4 and CYP1A2 catalyze oxidative demethylation at the 7-methyl group, producing reactive quinone intermediates . In silico docking (Molinspiration software) predicts a binding affinity of −9.2 kcal/mol to CYP3A4, suggesting high metabolic turnover . Researchers should use liver microsome assays to quantify metabolite formation rates and assess hepatotoxicity risks .

Q. What computational strategies can predict the antitumor efficacy and DNA-binding affinity of this compound derivatives?

  • Answer :

  • Molecular Dynamics (MD) : Simulates intercalation into DNA duplexes, showing ∆G = −6.8 kcal/mol for AT-rich regions .
  • QSAR Models : Correlate C9 substituent hydrophobicity (logP >3.5) with enhanced cytotoxicity (IC₅₀ <1 µM) .
  • In Silico Toxicity : Pharmaexpert software flags cardiotoxicity risks (hERG IC₅₀ = 2.3 µM) .

Q. How do structural modifications at the 9-hydroxymethyl group affect the compound’s photochemical properties and application in catalysis?

  • Answer : Replacing the hydroxymethyl with electron-withdrawing groups (e.g., NO₂) increases redox potential (E₁/₂ = +0.78 V vs. SCE), enabling use in photocatalytic hydrogen evolution . Acridine derivatives with Ru(II) complexes exhibit 85% quantum yield in O2(1Δg)\text{O}_2(^{1}\Delta_g) generation, useful in PDT .

Contradictions and Mitigation Strategies

  • Synthetic Yield Discrepancies : Early methods (Bernthsen) report 40–50% yields , while microwave-assisted protocols achieve >75% . Use TLC monitoring to optimize reaction times.
  • Metabolic Stability : While in silico models predict rapid CYP3A4 metabolism , in vitro assays show t₁/₂ = 6.2 hrs in human hepatocytes . Validate with species-specific microsomes.

Key Research Tools

  • Catalysts : ZnCl₂ (Bernthsen), Ru pincer complexes (photocatalysis) .
  • Software : Molinspiration (logP), Pharmaexpert (toxicity), Gaussian (MD) .

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